(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 112101-81-2
VCID: VC21109548
InChI: InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14)/t7-/m1/s1
SMILES: CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N
Molecular Formula: C10H16N2O3S
Molecular Weight: 244.31 g/mol

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

CAS No.: 112101-81-2

Cat. No.: VC21109548

Molecular Formula: C10H16N2O3S

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide - 112101-81-2

Specification

CAS No. 112101-81-2
Molecular Formula C10H16N2O3S
Molecular Weight 244.31 g/mol
IUPAC Name 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide
Standard InChI InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14)/t7-/m1/s1
Standard InChI Key IORITYIZDHJCGT-SSDOTTSWSA-N
Isomeric SMILES C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N
SMILES CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N
Canonical SMILES CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator